Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside

Description

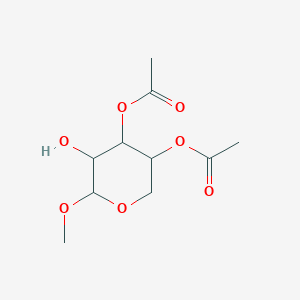

Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside (CAS No. 63629-70-9) is a bioactive carbohydrate derivative with the molecular formula C₁₀H₁₆O₇ and a molecular weight of 248.2 g/mol. It is characterized by acetyl groups at the 3- and 4-positions of the xylopyranoside ring, which enhance its stability and modulate interactions in biological systems. This compound is widely used as a precursor in synthesizing carbohydrate-based pharmaceuticals, particularly for anticancer, anti-inflammatory, and antibacterial applications . Its regioselective acetylation pattern distinguishes it from other xylopyranoside derivatives, influencing both synthetic utility and biological activity.

Properties

Molecular Formula |

C10H16O7 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

(4-acetyloxy-5-hydroxy-6-methoxyoxan-3-yl) acetate |

InChI |

InChI=1S/C10H16O7/c1-5(11)16-7-4-15-10(14-3)8(13)9(7)17-6(2)12/h7-10,13H,4H2,1-3H3 |

InChI Key |

UFNCBPFUCKYNDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)O)OC |

Origin of Product |

United States |

Preparation Methods

Stepwise Protection via Benzyl and Acetyl Groups

This approach, adapted from analogous xylopyranoside syntheses, involves:

-

Selective benzylation of the 2-hydroxyl group using dibutyltin oxide (Bu₂SnO) and benzyl bromide (BnBr) to form methyl 2-O-benzyl-β-D-xylopyranoside.

-

Acetylation of the 3- and 4-hydroxyl groups with acetic anhydride in pyridine.

-

Catalytic hydrogenolysis to remove the benzyl group, yielding the target compound.

Key advantages include high regioselectivity and compatibility with β-glycoside formation. For instance, Kováč et al. demonstrated that benzyl-group protection minimizes undesired side reactions during glycosylation, achieving an overall yield of 68% for a related methyl β-xylotrioside.

Direct Glycosylation of Peracetylated Intermediates

An alternative route involves peracetylation of D-xylose followed by glycosylation and selective deprotection:

-

Peracetylation : Treat D-xylose with acetic anhydride to form 1,2,3,4-tetra-O-acetyl-D-xylopyranose.

-

Glycosylation : React the peracetylated derivative with methanol in the presence of BF₃·OEt₂ to form methyl β-D-xylopyranoside tetraacetate.

-

Selective deacetylation : Use ammonia in methanol to hydrolyze the 2- and 5-acetyl groups, leaving the 3- and 4-positions intact.

While this method streamlines glycosylation, selective deacetylation remains challenging. Studies report variable yields (25–54%) depending on the protecting group (acetyl vs. benzoyl).

Comparative Analysis of Methodologies

Reaction Conditions and Yields

The benzyl/acetyl method offers superior regioselectivity, whereas the peracetylation route is more efficient for large-scale synthesis.

Side Reactions and Mitigation

-

Orthoester Formation : A common issue in glycosylation, particularly with acetyl-protected substrates. Substituting acetyl with benzoyl groups reduces orthoester byproducts from 40% to <10%.

-

Over-acetylation : Controlled stoichiometry of acetic anhydride (1.2 eq. per hydroxyl) minimizes excess acetylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Applications and Derivatives

Methyl 3,4-di-O-acetyl-β-D-xylopyranoside serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent sugar, methyl beta-D-xylopyranoside.

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

Hydrolysis: Methyl beta-D-xylopyranoside.

Oxidation: Carboxylated or aldehyde derivatives of the parent compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Research

Methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside serves as a substrate in various enzymatic studies. Its unique structural features make it an important tool for investigating enzyme mechanisms, particularly those involved in carbohydrate metabolism.

Enzyme Interaction Studies

- Acetylxylan Esterases : This compound has been shown to interact with acetylxylan esterases from different organisms, such as Streptomyces lividans. Studies indicate that these enzymes can remove acetyl groups from the compound, demonstrating its utility in understanding substrate specificity and enzyme kinetics .

- Fungal Growth Stimulation : Research has indicated that methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside can stimulate the growth of certain fungi, such as Schizophyllum commune, suggesting its potential role as a growth factor in fungal biology.

Synthesis and Structural Studies

The synthesis of methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside typically involves acetylation processes that maintain high yields. Its structural properties have been extensively analyzed using techniques such as NMR spectroscopy, which helps elucidate conformational dynamics and interactions with other molecules .

Comparative Analysis of Related Compounds

The following table compares methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside with other related compounds based on their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl beta-D-Xylopyranoside | No acetyl groups | Basic form without modifications |

| Methyl 2-O-Acetyl-beta-D-xylopyranoside | One acetyl group at position 2 | Less steric hindrance compared to diacetate |

| Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside | Acetyl groups at positions 2 and 4 | Different regioselectivity affecting activity |

| Methyl 3,4-di-O-Acetyl-beta-D-xylopyranoside | Acetyl groups at positions 3 and 4 | Specific acetylation pattern influencing biological activity |

| Methyl 2,3-di-O-Acetyl-beta-D-xylopyranoside | Acetyl groups at positions 2 and 3 | Altered enzymatic interactions |

This comparative analysis highlights how the specific acetylation pattern of methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside influences its reactivity and biological activity compared to other derivatives.

Enzymatic Activity Assays

In a study examining the enzymatic activity of acetylxylan esterases, methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside was utilized to assess substrate recognition and catalytic efficiency. The results indicated that the compound serves as an effective substrate for these enzymes, providing insights into their mechanisms of action .

Fungal Biology Research

Another case study focused on the role of methyl 3,4-Di-O-acetyl-beta-D-xylopyranoside in stimulating fungal growth. The findings demonstrated that the compound could enhance the growth rate of Schizophyllum commune, suggesting potential applications in agricultural biotechnology.

Mechanism of Action

The mechanism by which Methyl3,4-Di-O-acetyl-beta-D-xylopyranoside exerts its effects involves its interaction with specific molecular targets. These interactions can include:

Enzyme Inhibition: The compound can inhibit certain enzymes involved in carbohydrate metabolism.

Signal Transduction: It may modulate signaling pathways related to inflammation and cell proliferation.

Cellular Uptake: The acetyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside

- CAS No.: 74162-08-6

- Molecular Formula : C₁₀H₁₆O₇

- Molecular Weight : 248.2 g/mol

- Key Differences: Acetylation occurs at the 2- and 4-positions instead of 3- and 4-positions. Applications: Primarily used in cancer research for modifying drug scaffolds .

2-Nitrophenyl 2,3-Di-O-acetyl-4-O-triethylsilyl-beta-D-xylopyranoside

- CAS No.: Not specified

- Molecular Formula: C₂₃H₃₃NO₉Si

- Molecular Weight : 519.6 g/mol

- Key Differences :

- Features a 2-nitrophenyl aglycone and a 4-O-triethylsilyl protecting group, in addition to 2,3-di-O-acetylation.

- The bulky silyl group enhances solubility in organic solvents, making it suitable for synthetic intermediates in oligosaccharide assembly.

- Lacks direct pharmacological applications but serves as a critical research tool in carbohydrate chemistry .

23-O-Acetylshengmanol-3-O-beta-D-xylopyranoside

- CAS No.: 62498-88-8

- Molecular Formula : C₃₇H₅₈O₁₀

- Molecular Weight : 662.85 g/mol

- Key Differences: A steroid glycoside with a 3-O-beta-D-xylopyranoside linked to a shengmanol aglycone. The 23-O-acetyl group modifies hydrophobicity, influencing membrane permeability compared to the fully acetylated xylopyranoside.

2-(6-Hydroxynaphthyl)-O-beta-D-xylopyranoside

- CAS No.: Not specified

- Molecular Formula : C₁₅H₁₆O₆

- Molecular Weight : 292.28 g/mol

- Key Differences :

Physicochemical Properties

- Crystallinity : X-ray diffraction (XRD) studies on related compounds (e.g., methyl 6-O-acetyl derivatives) reveal that acetylation patterns influence crystallinity, with 3,4-di-O-acetyl likely forming distinct crystal lattices compared to 2,4-di-O-acetyl isomers .

- Solubility: The presence of acetyl groups generally increases lipid solubility, enhancing membrane permeability. However, steric effects from 3,4-di-O-acetylation may reduce aqueous solubility compared to mono-acetylated derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,4-Di-O-acetyl-β-D-xylopyranoside, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, Kovac and Alföldi (1977) reported a route starting from methyl 2,3-anhydro-β-D-ribopyranoside, involving benzylation, alkaline hydrolysis, acetylation, and hydrogenolysis to yield the target compound . Key parameters include solvent choice (e.g., 1,2-dimethoxyethane for benzylation), temperature control during hydrolysis, and catalyst selection (e.g., AgClO₄ for glycosylation reactions) . Yield optimization requires careful monitoring of reaction intermediates via TLC or HPLC.

Q. How can NMR spectroscopy be used to confirm the regioselectivity of acetylation in Methyl 3,4-Di-O-acetyl-β-D-xylopyranoside?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural verification. For instance, acetyl groups at C3 and C4 positions are identified by distinct chemical shifts:

- ¹H NMR : Acetyl protons appear as singlets at δ ~2.0–2.1 ppm. Coupling constants (J values) between H2–H3 and H3–H4 protons confirm the β-D-xylopyranoside configuration.

- ¹³C NMR : Acetyl carbonyl carbons resonate at δ ~170–172 ppm, while the anomeric carbon (C1) typically appears at δ ~100–105 ppm . Comparative analysis with underivatized xylose or intermediates (e.g., benzylated derivatives) validates regioselectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during glycosylation reactions involving Methyl 3,4-Di-O-acetyl-β-D-xylopyranoside?

- Methodological Answer : Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To address this:

- Use Lewis acid catalysts (e.g., AgClO₄) to favor β-selectivity by stabilizing oxocarbenium ion intermediates .

- Employ temperature-controlled kinetic vs. thermodynamic conditions : Lower temperatures (−20°C) favor kinetic products (α-anomers), while higher temperatures (25°C) favor thermodynamic β-anomers .

- Validate outcomes via X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. How can Methyl 3,4-Di-O-acetyl-β-D-xylopyranoside be utilized in studying carbohydrate-protein interactions, and what analytical methods are optimal?

- Methodological Answer : This compound serves as a substrate or inhibitor in enzymatic assays (e.g., xylosidases).

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (Kd) with enzymes like β-xylosidases .

- Fluorescence-based assays (using analogs like 4-Methylumbelliferyl derivatives) enable real-time monitoring of enzymatic hydrolysis .

- Molecular docking simulations (e.g., AutoDock Vina) predict binding modes by aligning the acetyl-protected xylose moiety with enzyme active sites .

Q. What are the limitations of current synthetic methods for generating oligosaccharides using Methyl 3,4-Di-O-acetyl-β-D-xylopyranoside as a building block?

- Methodological Answer : Challenges include:

- Low solubility in non-polar solvents, requiring polar aprotic solvents (e.g., DMF or DMSO) that may complicate purification .

- Steric hindrance from acetyl groups, which can reduce glycosylation efficiency. Solutions include temporary protecting groups (e.g., benzylidene acetals) .

- Scalability issues : Multi-step syntheses often result in cumulative yield losses. Continuous-flow microreactors or automated synthesizers improve reproducibility .

Critical Analysis of Contradictions

- Stereochemical Control : and report conflicting glycosylation efficiencies under similar conditions. This may stem from subtle differences in donor/acceptor ratios or solvent purity. Systematic replication studies are recommended.

- Enzymatic Specificity : While highlights this compound’s utility in xylosidase assays, notes fluorescence-based analogs (e.g., 4-Methylumbelliferyl derivatives) offer superior sensitivity. Researchers should validate assay compatibility with acetyl-protected substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.